

Quality control parameters for research-grade ATP disodium salt hydrate.

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Compound of Interest

Compound Name: ATP disodium salt hydrate

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A Researcher's Guide to Quality Control of ATP Disodium Salt Hydrate

For researchers, scientists, and drug development professionals, ensuring the quality and purity of reagents is paramount to the validity and reproducibility of experimental results. Adenosine 5'-triphosphate (ATP) disodium salt hydrate, the primary energy currency of the cell, is a critical reagent in numerous biological assays. This guide provides a comprehensive comparison of quality control parameters for research-grade **ATP disodium salt hydrate**, offering insights into key analytical tests and comparing different grades of the product.

Comparison of Research-Grade ATP Disodium Salt Hydrate Specifications

The quality of commercially available **ATP disodium salt hydrate** can vary. For sensitive applications such as bioluminescence assays, a higher purity grade with specific quality control tests for interfering ions is often necessary. Below is a comparison of typical specifications for a standard research grade and a high-purity (e.g., for bioluminescence) grade of **ATP disodium salt hydrate**.

| Quality Control Parameter | Standard Research Grade | High-Purity / Bioluminescence Grade | Significance of the Parameter |
|---------------------------------|--|--|--|
| Purity (by HPLC) | ≥98% [1] [2] [3] | ≥99% [1] [4] | Determines the percentage of ATP relative to impurities like ADP, AMP, and other related compounds. Higher purity is crucial for accurate kinetic and enzymatic studies. |
| Water Content (by Karl Fischer) | ≤10% [2] | ≤10% | The presence of water affects the actual concentration of ATP in a weighed sample. Accurate determination is vital for preparing solutions of known molarity. |
| Identity (by FTIR) | Conforms to structure | Conforms to structure | Confirms the chemical identity and structure of the molecule by comparing its infrared spectrum to a reference standard. |
| Appearance | White to off-white crystalline powder | White crystalline powder | A visual inspection to ensure the product has not degraded or been contaminated, which can sometimes manifest as discoloration. |

| | | | |
|------------------------------------|--|---|---|
| Solubility (in water) | 50 mg/mL, clear, colorless solution[5] | 50 mg/mL, clear, colorless solution[5] | Ensures the product will dissolve appropriately for experimental use and can indicate the presence of insoluble impurities. |
| pH (5% in water) | ~3.5[5] | ~3.5[5] | The inherent pH of the ATP solution can influence the pH of the final reaction mixture, which is critical for many biological assays. |
| Trace Metal Content (e.g., Fe, Ca) | Not typically specified | Specified as low or removed by further purification[5][6] | Divalent cations can interfere with certain enzymatic reactions, particularly those involving luciferase in bioluminescence assays. |

Experimental Protocols for Key Quality Control Parameters

Accurate and reliable quality control of **ATP disodium salt hydrate** relies on standardized experimental protocols. Below are detailed methodologies for the key analytical tests.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method separates ATP from its potential degradation products and other impurities, allowing for accurate quantification.

Principle: Reverse-phase HPLC separates molecules based on their hydrophobicity. A polar mobile phase is used with a non-polar stationary phase. More polar compounds, like ATP, will elute earlier than less polar impurities.

Protocol:

- Mobile Phase Preparation: Prepare a buffer solution of 0.1 M potassium phosphate, adjusted to pH 7.0. Filter through a 0.45 μm membrane filter and degas.
- Standard Preparation: Accurately weigh and dissolve **ATP disodium salt hydrate** reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions from the stock solution to create a calibration curve.
- Sample Preparation: Accurately weigh and dissolve the **ATP disodium salt hydrate** sample in the mobile phase to a concentration within the range of the calibration curve.
- HPLC Conditions:
 - Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 μm).
 - Mobile Phase: 0.1 M potassium phosphate buffer, pH 7.0.
 - Flow Rate: 1.0 mL/min.
 - Detection: UV at 259 nm.
 - Injection Volume: 20 μL .
- Analysis: Inject the standard solutions and the sample solution into the HPLC system. Identify the ATP peak based on its retention time compared to the standard. Calculate the purity of the sample by comparing the peak area of the sample to the calibration curve.

Water Content Determination by Karl Fischer Titration

This is a highly accurate method for determining the water content in a solid sample.

Principle: The Karl Fischer titration is based on a reaction between iodine and water in the presence of sulfur dioxide, an alcohol, and a base. The amount of iodine consumed is

proportional to the amount of water present.

Protocol:

- **Instrument Setup:** Use a calibrated Karl Fischer titrator. The titration vessel should be pre-conditioned with the Karl Fischer reagent to eliminate any residual moisture.
- **Titer Determination:** Determine the titer of the Karl Fischer reagent using a certified water standard.
- **Sample Preparation:** Accurately weigh a suitable amount of the **ATP disodium salt hydrate** sample (typically 50-100 mg) and quickly transfer it to the titration vessel.
- **Titration:** Start the titration. The instrument will automatically add the Karl Fischer reagent until all the water in the sample has reacted.
- **Calculation:** The instrument's software will calculate the percentage of water in the sample based on the amount of reagent consumed and the weight of the sample.

Identity Confirmation by Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to confirm the chemical structure of the ATP molecule.

Principle: FTIR spectroscopy measures the absorption of infrared radiation by the sample at different wavelengths. The resulting spectrum provides a "fingerprint" of the molecule's functional groups.

Protocol:

- **Sample Preparation:** Prepare a potassium bromide (KBr) pellet by mixing a small amount of the **ATP disodium salt hydrate** sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
- **Background Spectrum:** Record a background spectrum of the empty sample holder or the clean ATR crystal.

- **Sample Spectrum:** Place the KBr pellet or the sample on the ATR crystal and record the infrared spectrum over a range of 4000-400 cm^{-1} .
- **Analysis:** Compare the obtained spectrum with a reference spectrum of **ATP disodium salt hydrate**. The presence of characteristic peaks for functional groups such as N-H (amine), C=N (adenine ring), P=O (phosphate), and O-H (hydroxyl and water) will confirm the identity of the compound.

Purity Assessment by Thin-Layer Chromatography (TLC)

TLC is a simpler and faster chromatographic technique that can be used for a qualitative or semi-quantitative assessment of purity.^{[7][8][9][10][11]}

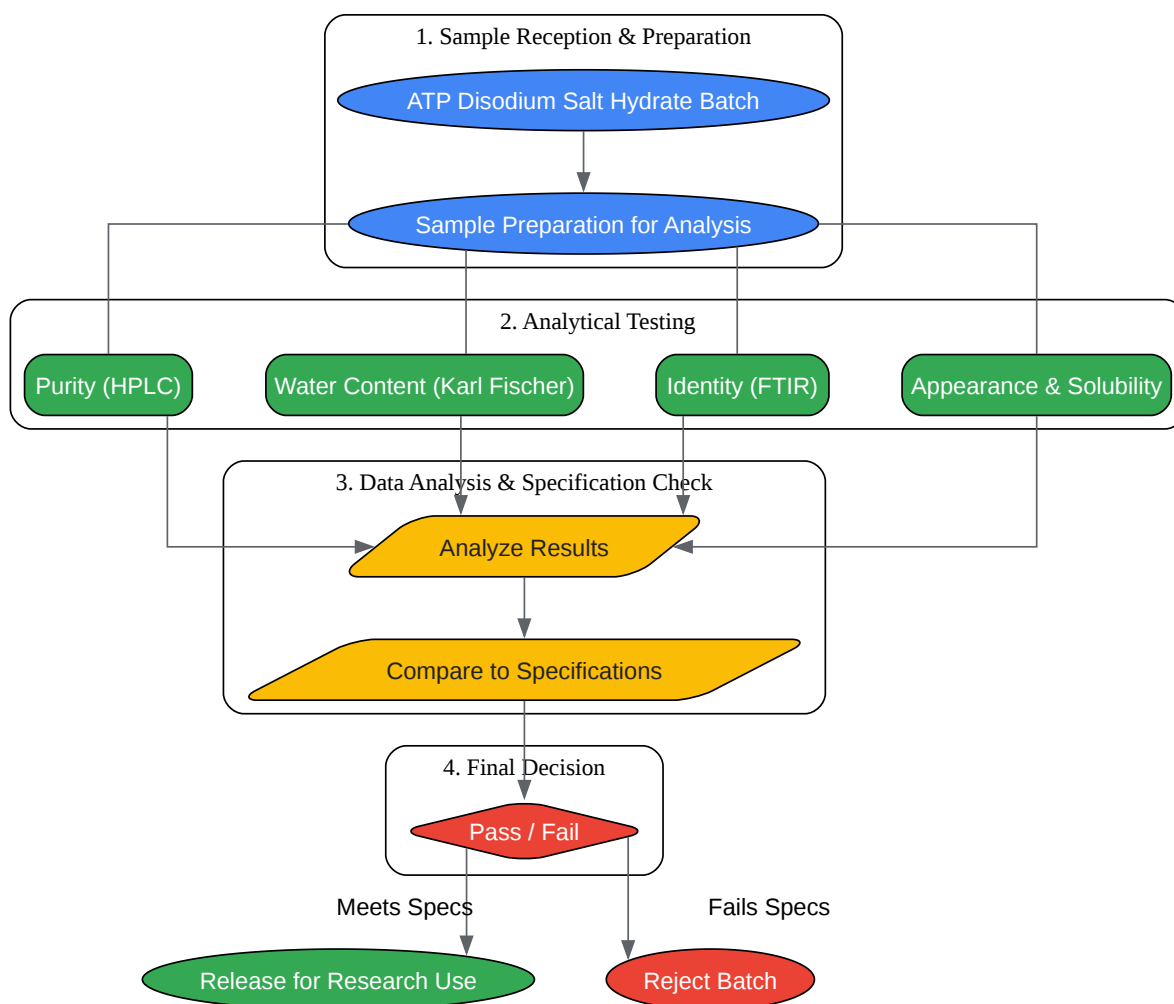
Principle: Similar to HPLC, TLC separates components based on their differential partitioning between a stationary phase (e.g., silica gel on a plate) and a mobile phase that moves up the plate by capillary action.

Protocol:

- **Plate Preparation:** Use a pre-coated silica gel TLC plate.
- **Sample Application:** Dissolve the ATP sample in a suitable solvent (e.g., water). Spot a small amount of the solution onto the baseline of the TLC plate.
- **Development:** Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., a mixture of n-butanol, acetic acid, and water). Allow the solvent front to move up the plate.
- **Visualization:** After development, remove the plate and dry it. Visualize the spots under a UV lamp at 254 nm. ATP and related nucleotides will appear as dark spots.
- **Analysis:** The presence of a single major spot indicates high purity. The presence of additional spots suggests the presence of impurities like ADP or AMP. The retardation factor (R_f) values can be calculated and compared to standards if available.

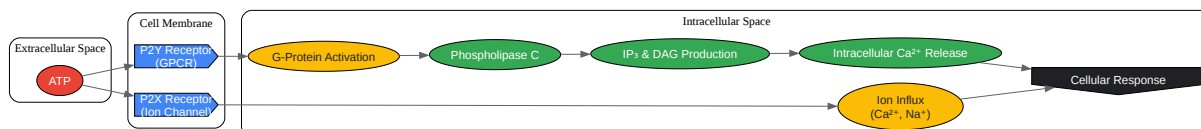
Visualizing Workflows and Pathways

To better illustrate the processes involved in ATP quality control and its biological relevance, the following diagrams are provided.



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Caption: Quality Control Workflow for **ATP Disodium Salt Hydrate**.



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Caption: Simplified P2 Receptor Signaling Pathway Involving ATP.

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